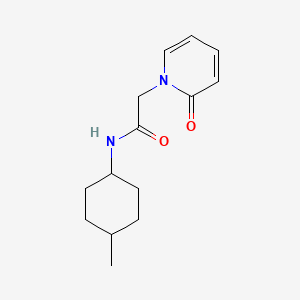
1-(Azetidin-1-yl)-2-(3-fluorophenyl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Azetidin-1-yl)-2-(3-fluorophenyl)ethanone, also known as AFE, is a synthetic compound that belongs to the class of aryl ketones. It has gained significant interest in the scientific community due to its potential applications in medicinal chemistry. AFE is a versatile compound that can be synthesized through various methods, and its mechanism of action has been extensively studied.
作用机制
1-(Azetidin-1-yl)-2-(3-fluorophenyl)ethanone has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are mediators of inflammation and pain. 1-(Azetidin-1-yl)-2-(3-fluorophenyl)ethanone has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells. The mechanism of action of 1-(Azetidin-1-yl)-2-(3-fluorophenyl)ethanone is thought to involve the inhibition of multiple signaling pathways, including the PI3K/Akt/mTOR pathway and the MAPK/ERK pathway.
Biochemical and Physiological Effects
1-(Azetidin-1-yl)-2-(3-fluorophenyl)ethanone has been shown to have anti-inflammatory and analgesic effects in animal models of inflammation and pain. 1-(Azetidin-1-yl)-2-(3-fluorophenyl)ethanone has also been shown to inhibit the growth of cancer cells in vitro and in vivo. 1-(Azetidin-1-yl)-2-(3-fluorophenyl)ethanone has been shown to induce apoptosis in cancer cells through the activation of caspase-3 and caspase-9, which are enzymes involved in the process of programmed cell death.
实验室实验的优点和局限性
1-(Azetidin-1-yl)-2-(3-fluorophenyl)ethanone has several advantages for lab experiments, including its high purity and high yield of synthesis. 1-(Azetidin-1-yl)-2-(3-fluorophenyl)ethanone is also a versatile compound that can be used in various assays for studying its mechanism of action. However, 1-(Azetidin-1-yl)-2-(3-fluorophenyl)ethanone has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
未来方向
There are several future directions for the study of 1-(Azetidin-1-yl)-2-(3-fluorophenyl)ethanone. One direction is to optimize the synthesis method to improve the yield and purity of 1-(Azetidin-1-yl)-2-(3-fluorophenyl)ethanone. Another direction is to study the pharmacokinetics and pharmacodynamics of 1-(Azetidin-1-yl)-2-(3-fluorophenyl)ethanone in vivo to determine its potential as a therapeutic agent. Additionally, further studies are needed to elucidate the mechanism of action of 1-(Azetidin-1-yl)-2-(3-fluorophenyl)ethanone and its potential applications in various diseases, including cancer and inflammation.
合成方法
1-(Azetidin-1-yl)-2-(3-fluorophenyl)ethanone can be synthesized through various methods, including Friedel-Crafts acylation, Suzuki coupling, and Heck coupling. The Friedel-Crafts acylation method involves the reaction of 3-fluoroacetophenone with azetidine in the presence of a Lewis acid catalyst. The Suzuki coupling method involves the reaction of 3-fluorophenylboronic acid with azetidine in the presence of a palladium catalyst. The Heck coupling method involves the reaction of 3-fluoroiodobenzene with azetidine in the presence of a palladium catalyst. These methods have been optimized to yield high purity and high yield of 1-(Azetidin-1-yl)-2-(3-fluorophenyl)ethanone.
科学研究应用
1-(Azetidin-1-yl)-2-(3-fluorophenyl)ethanone has been extensively studied for its potential applications in medicinal chemistry. It has been shown to have anticancer, anti-inflammatory, and analgesic properties. 1-(Azetidin-1-yl)-2-(3-fluorophenyl)ethanone has also been studied for its potential use as a radiotracer in positron emission tomography (PET) imaging. PET imaging is a non-invasive imaging technique used to visualize the metabolic activity of tissues in vivo. 1-(Azetidin-1-yl)-2-(3-fluorophenyl)ethanone has been labeled with fluorine-18, a positron-emitting radioisotope, and used as a radiotracer for imaging various cancers, including breast cancer and lung cancer.
属性
IUPAC Name |
1-(azetidin-1-yl)-2-(3-fluorophenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO/c12-10-4-1-3-9(7-10)8-11(14)13-5-2-6-13/h1,3-4,7H,2,5-6,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNJHUPOKWFIOHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C(=O)CC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Azetidin-1-yl)-2-(3-fluorophenyl)ethanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[(2-Chlorophenyl)methyl]-1-methyl-3-propan-2-ylurea](/img/structure/B7473680.png)



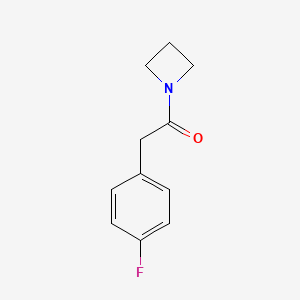
![2-fluoro-N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]benzamide](/img/structure/B7473732.png)
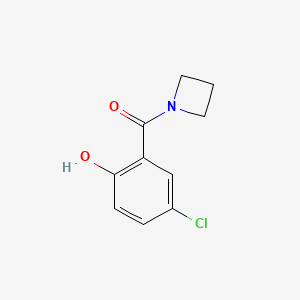
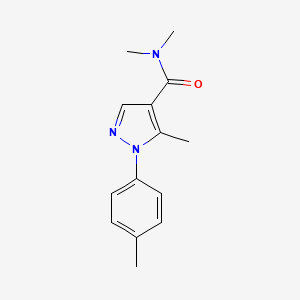
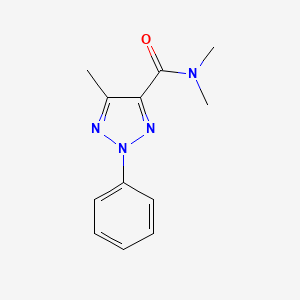

![N-[2-(methylcarbamoyl)phenyl]-2,3-dihydro-1H-indene-5-carboxamide](/img/structure/B7473765.png)
